molecular formula C30H31NO11 B13969739 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester CAS No. 50939-70-3

1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester

Cat. No.: B13969739
CAS No.: 50939-70-3
M. Wt: 581.6 g/mol
InChI Key: HBIPRWRUASCNJH-UHFFFAOYSA-N
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Description

1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as carboxylic acids, esters, and quinoline derivatives

Preparation Methods

The synthesis of 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the benzenetricarboxylic acid moiety. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the ester groups, leading to the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, to introduce new functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The ester groups can undergo hydrolysis, releasing active carboxylic acids that further interact with biological systems.

Comparison with Similar Compounds

Similar compounds include other benzenetricarboxylic acid derivatives and quinoline-based esters. Compared to these, 1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • 1,2,3-Benzenetricarboxylic acid derivatives
  • Quinoline-based esters

This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

50939-70-3

Molecular Formula

C30H31NO11

Molecular Weight

581.6 g/mol

IUPAC Name

trimethyl 5-(1,4-dimethoxy-1,4-dioxobutan-2-yl)oxy-4-(4,6,8-trimethylquinolin-2-yl)benzene-1,2,3-tricarboxylate

InChI

InChI=1S/C30H31NO11/c1-14-9-16(3)26-17(10-14)15(2)11-19(31-26)24-20(42-21(28(34)39-6)13-22(32)37-4)12-18(27(33)38-5)23(29(35)40-7)25(24)30(36)41-8/h9-12,21H,13H2,1-8H3

InChI Key

HBIPRWRUASCNJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=C(C(=C3C(=O)OC)C(=O)OC)C(=O)OC)OC(CC(=O)OC)C(=O)OC)C)C

Origin of Product

United States

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